Icterogenin
Overview
Description
The compound Icterogenin is a complex organic molecule with a unique structure. This compound is characterized by multiple chiral centers and a variety of functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the picene core and the introduction of various functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of esters and amides.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Icterogenin
- This compound
Uniqueness
This compound is unique due to its complex structure, multiple chiral centers, and diverse functional groups
Biological Activity
Icterogenin, a compound derived from the leaves of the Lantana camara plant, is a triterpenoid known for its diverse biological activities. This article explores its biological properties, including antioxidant, anticancer, and hepatoprotective effects, supported by various studies and case analyses.
Chemical Structure and Properties
This compound is classified as a pentacyclic triterpenoid with the following chemical structure:
- CAS Number : 561-47-7
- Molecular Formula : C30H48O3
The compound exhibits a complex structure typical of triterpenoids, contributing to its varied biological activities.
Antioxidant Activity
Research has indicated that this compound possesses antioxidant properties, although its efficacy is generally lower compared to other compounds isolated from Lantana camara. In a study comparing several triterpenoids, this compound showed a moderate ability to scavenge free radicals, measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results are summarized in Table 1 below:
Compound | IC50 (µg/mL) | Activity Level |
---|---|---|
Vitamin C | 10 | High |
Lantadene A | 50 | Very High |
Lantadene B | 112.2 | High |
This compound | 150 | Moderate |
This data suggests that while this compound does exhibit antioxidant activity, it is less potent than some of its counterparts.
Anticancer Effects
This compound has been investigated for its anticancer properties, particularly against breast cancer cell lines (MCF-7). A study demonstrated that this compound could induce cell cycle arrest and apoptosis in MCF-7 cells. The findings indicated that treatment with this compound resulted in significant reductions in cell viability in a dose-dependent manner.
Case Study: MCF-7 Cell Line
In vitro studies revealed:
- IC50 for this compound : Approximately 150 µg/mL.
- Mechanism of Action : Induction of apoptosis via caspase activation.
The release of caspase-9 was notably increased following treatment with this compound, indicating its role in promoting programmed cell death.
Hepatoprotective Activity
This compound has also been evaluated for its hepatoprotective effects. A study highlighted its influence on ATP levels in liver cells, suggesting that it may help maintain cellular energy homeostasis under toxic conditions.
Key Findings
- Effect on ATP Levels : Unlike some hepatotoxic agents that significantly alter ATP distribution, this compound did not show drastic changes in total ATP content but affected its intracellular distribution.
- Potential Mechanism : It may interact with cellular membranes to stabilize ATP levels during exposure to toxins.
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
Properties
IUPAC Name |
(4R,4aS,6aR,6aS,6bR,9S,12aR,14bR)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-4-[(E)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52O6/c1-9-21(2)28(38)41-27-19-30(3,4)18-23-22-10-11-25-31(5)14-13-26(37)32(6,20-36)24(31)12-15-34(25,8)33(22,7)16-17-35(23,27)29(39)40/h9-10,23-25,27,36H,11-20H2,1-8H3,(H,39,40)/b21-9+/t23-,24?,25-,27-,31+,32-,33-,34-,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQARWYKOBSGNY-SBVVXQNQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(=O)C5(C)CO)C)C)C)C(=O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1CC(C[C@H]2[C@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CCC5[C@@]4(CCC(=O)[C@]5(C)CO)C)C)C)C(=O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
561-47-7 | |
Record name | Icterogenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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